![molecular formula C8H13N B14646509 9-Azabicyclo[4.2.1]non-7-ene CAS No. 51787-59-8](/img/structure/B14646509.png)
9-Azabicyclo[4.2.1]non-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo[4.2.1]non-7-ene is a bicyclic compound with the molecular formula C8H13N and a molecular weight of 123.1955 g/mol . This compound is known for its unique structural properties, which include a nitrogen atom incorporated into a bicyclic framework. It is also referred to by its CAS Registry Number 51787-59-8 .
Méthodes De Préparation
The synthesis of 9-Azabicyclo[4.2.1]non-7-ene involves several methods, including:
Synthetic Routes: One common method involves the cycloaddition of N-carbocholesteroxyazepine to alkynes, catalyzed by cobalt (II) acetylacetonate in the presence of zinc and zinc iodide. This reaction yields functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes to ensure high yields and purity.
Analyse Des Réactions Chimiques
9-Azabicyclo[4.2.1]non-7-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely reported.
Substitution: Substitution reactions, particularly involving halogens, can occur.
Common Reagents and Conditions: Typical reagents include cobalt (II) acetylacetonate, zinc, zinc iodide, and N-halosuccinimides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Applications De Recherche Scientifique
9-Azabicyclo[4.2.1]non-7-ene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Azabicyclo[4.2.1]non-7-ene and its derivatives involves interaction with nicotinic acetylcholine receptors. These compounds act as agonists, binding to the receptors and mimicking the action of acetylcholine, leading to various physiological effects . The exact molecular pathways and targets can vary depending on the specific derivative and its structure.
Comparaison Avec Des Composés Similaires
9-Azabicyclo[4.2.1]non-7-ene can be compared with other bicyclic compounds such as:
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Pinnamine: Another alkaloid with a bicyclic framework, known for its biological activity.
Bis-homoepibatidine: A synthetic compound with a bicyclic structure, studied for its pharmacological properties.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
51787-59-8 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
9-azabicyclo[4.2.1]non-7-ene |
InChI |
InChI=1S/C8H13N/c1-2-4-8-6-5-7(3-1)9-8/h5-9H,1-4H2 |
Clé InChI |
BBISWXDOHPTYAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C=CC(C1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


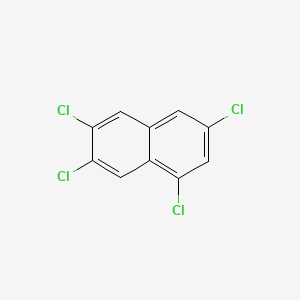

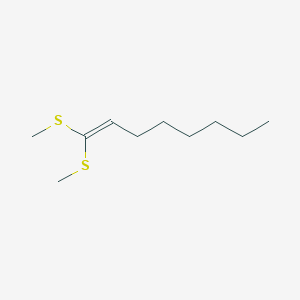
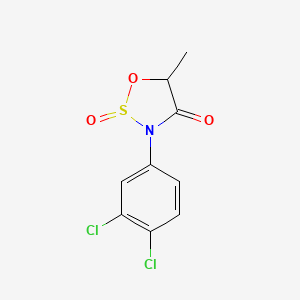
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)

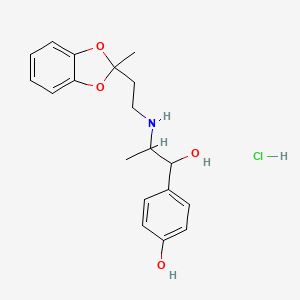
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
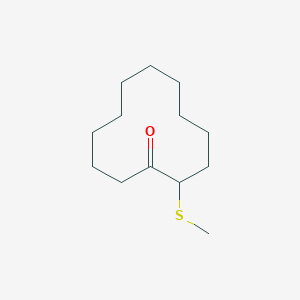
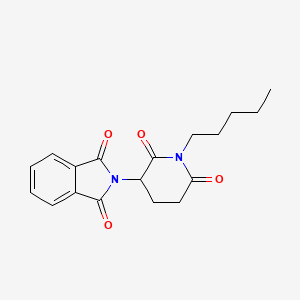
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)

